3-Piperidylpropanol

Descripción

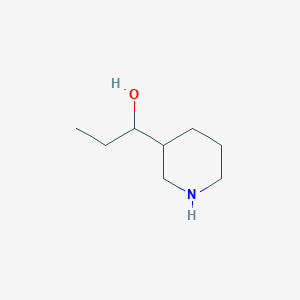

3-Piperidylpropanol (IUPAC name: 3-(piperidin-1-yl)propan-1-ol) is a tertiary alcohol featuring a piperidine ring attached to the third carbon of a propanol chain. Piperidine-containing compounds are of significant interest due to their bioactivity, particularly in central nervous system (CNS) drug development and as intermediates in organic synthesis.

Propiedades

Fórmula molecular |

C8H17NO |

|---|---|

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

1-piperidin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-4-3-5-9-6-7/h7-10H,2-6H2,1H3 |

Clave InChI |

BKPBAUVSSIWBHM-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1CCCNC1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-Piperidylpropanol, with data derived from the provided evidence:

Key Observations:

Structural Variations: 3-Piperazinylpropan-2-ol () replaces the piperidine ring with a piperazine moiety, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity and alters pharmacological activity, making it suitable for antipsychotic drug synthesis. 3-Aminopropanol () lacks the cyclic amine but shares a linear propanol backbone. Its simpler structure facilitates derivatization into drugs like cyclophosphamide.

Physicochemical Properties: 3-Aminopropanol has a lower molecular weight (75.11 g/mol) and higher water solubility compared to piperidine/piperazine derivatives, making it versatile in aqueous formulations . 3-Piperidinopropiophenone HCl () exhibits higher molecular weight (253.77 g/mol) due to the aromatic phenyl group, which enhances lipophilicity and CNS penetration.

Synthetic Applications: Piperidine and piperazine derivatives are frequently synthesized via nucleophilic substitution or reductive amination. For example, highlights the use of 3-(piperazin-1-yl)propan-2-ol as a precursor in functionalized pentanamide synthesis . Pyridyl-propanol derivatives () are utilized in material science for designing ligands with tailored coordination properties .

Pharmacological Relevance: Piperidine-containing compounds (e.g., 3-Piperidinopropiophenone HCl) are prevalent in antipsychotic and anticholinergic drugs due to their ability to modulate dopamine and acetylcholine receptors . 3-Aminopropanol derivatives, such as domperidone and xylazine, demonstrate antiemetic and sedative effects, respectively .

Research Findings and Industrial Relevance

- Drug Development: Piperidine and piperazine propanol derivatives are critical in designing drugs with improved blood-brain barrier permeability.

- Material Science: Pyridyl-propanol derivatives (e.g., 3-(2-Pyridyl)-1-propanol) serve as ligands in catalysis and polymer synthesis, leveraging their nitrogen-based coordination sites .

- emphasizes the use of P95 respirators and full protective gear when working with similar amines to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.